4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 4-methyl-2-hydroxybenzaldehyde and 2-(naphthalen-2-yl)-1,3-benzoxazole-5-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Complex Formation: It can form complexes with metal ions, which can be characterized by various spectroscopic techniques.
Scientific Research Applications
4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can affect the activity of enzymes and other proteins. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and benzoxazole derivatives. For example:
2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol: This compound has a similar structure but lacks the methyl group at the 4-position.
2-[(E)-(Naphthalen-2-yl)iminomethyl]-4-(trifluoromethoxy)phenol: This compound has a trifluoromethoxy group instead of a hydroxyl group.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound has a pyrimidine ring instead of a benzoxazole ring.
The uniqueness of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-methyl-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C25H18N2O2/c1-16-6-10-23(28)20(12-16)15-26-21-9-11-24-22(14-21)27-25(29-24)19-8-7-17-4-2-3-5-18(17)13-19/h2-15,28H,1H3 |
InChI Key |
KAISRJFRPPDCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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